molecular formula C15H12N2O3 B1214888 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione CAS No. 2784-27-2

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Cat. No. B1214888
CAS RN: 2784-27-2
M. Wt: 268.27 g/mol
InChI Key: XEEDURHPFVXALT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazolidine derivatives involves various chemical reactions, including the interaction with aryl isocyanates and nitromethane in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones with established structures based on spectroscopic evidence (Shimizu, Hayashi, & Teramura, 1986). Additionally, synthesis can involve the reaction of substituted phenyl isocyanates with specific nitriles to form substituted imidazolidine derivatives, with structures confirmed by NMR and X-ray diffraction (Sedlák, Keder, Hanusek, & Růžička, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray structural analysis, revealing nonplanar configurations and providing insights into the stabilization mechanisms of these compounds through various intermolecular interactions (Aydın, Önkol, Akkurt, Büyükgüngör, & Şahin, 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of various derivatives through reactions with isocyanates, showing the versatility of imidazolidine-2,4-diones in synthetic chemistry (Shimizu, Hayashi, & Teramura, 1986).

Physical Properties Analysis

Studies on the photophysical properties of related compounds, such as imidazo[4,5-f]isoindole-5,7(1H,6H)-dione derivatives, have shown their sensitivity to solvent polarity and their thermal stability up to 317 °C, indicating the robustness of these compounds under varying conditions (Deshmukh & Sekar, 2015).

Chemical Properties Analysis

The chemical properties of imidazolidine-2,4-diones, including their behavior in reactions and their potential for forming various derivatives, underline the chemical versatility and reactivity of these compounds. Their interaction with different chemical reagents leads to a broad range of derivatives with potential pharmacological activities (Shimizu, Hayashi, & Teramura, 1986).

Scientific Research Applications

Pharmacological Evaluation and Potential Antidepressant Activity

  • A study by Czopek et al. (2010) focused on synthesizing derivatives of imidazolidine-2,4-dione, including compounds with properties similar to 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione. These compounds exhibited high affinity for serotonin receptors and showed potential as antidepressants and anxiolytics. Compound 22, closely related to the chemical , demonstrated significant antidepressant-like effects, surpassing imipramine in animal tests, without affecting locomotor activity (Czopek et al., 2010).

Structural Analysis and Synthesis

  • Sedlák et al. (2005) conducted research on the synthesis of new substituted imidazolidine-2,4-diones, providing insights into the chemical structure and synthesis pathways of compounds related to 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione. This research contributes to understanding the chemical nature and potential modifications of this compound (Sedlák et al., 2005).

DNA Binding Studies and Potential Anti-Cancer Properties

  • Shah et al. (2013) investigated the DNA binding affinity of imidazolidine derivatives, including structures similar to 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione. These studies revealed the potential of such compounds as effective anti-cancer drugs, showing significant DNA binding propensity comparable to clinically used anticancer drugs (Shah et al., 2013).

Crystal Structure and Pharmaceutical Intermediates

  • Aydin et al. (2013) focused on the crystal structure of imidazolidine derivatives. Their study provides valuable information on the structural aspects of these compounds, which is crucial for understanding their pharmacological properties and potential as pharmaceutical intermediates (Aydin et al., 2013).

Corrosion Inhibition and Electrochemical Properties

  • Yadav et al. (2015) explored the corrosion inhibition performance of thiazolidinedione derivatives, including structures related to 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione. This research demonstrates the potential application of such compounds in protecting materials against corrosion, a significant aspect in industrial applications (Yadav et al., 2015).

Future Directions

While specific future directions for 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione were not found in the search results, one study highlighted the importance of excited state solvation in modulating the emission behavior of fluorophores . This could suggest potential future research directions in understanding the photophysical properties of similar compounds.

properties

IUPAC Name

5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEDURHPFVXALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031098
Record name Hydroxyphenytoin
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Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

CAS RN

2784-27-2
Record name 5-(4-Hydroxyphenyl)-5-phenylhydantoin
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Record name Hydroxydiphenylhydantoin
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Record name 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
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Record name 4-HYDROXYPHENYTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Yazdani Nyaki, NO Mahmoodi… - Research on Chemical …, 2023 - Springer
A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores through two- and three-way optimization of 3 and …
Number of citations: 2 link.springer.com
HY Nyaki, NO Mahmoodi, HT Nahzomi, EP Kokhdan - 2023 - researchsquare.com
A variety of new compounds containing two or three biologically active nuclei of imidazolidine-2, 4-dione and thiazolidine-2, 4-dione (TZD) via optimization two and three directional 3 …
Number of citations: 2 www.researchsquare.com
N Mahmoodi, HY Nyaki, HT Nahzomi… - Available at SSRN … - papers.ssrn.com
Design, Synthesis, and Antibacterial Evaluation of Novel Symmetrical Bis-Tris (Imidazolidine/Thiazolidine)-2, 4-Dione Compounds and Study of the Molecular Docking as …
Number of citations: 0 papers.ssrn.com

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